molecular formula C5H5NO2S B128473 4-Methylthiazole-5-carboxylic acid CAS No. 20485-41-0

4-Methylthiazole-5-carboxylic acid

Cat. No. B128473
CAS RN: 20485-41-0
M. Wt: 143.17 g/mol
InChI Key: ZGWGSEUMABQEMD-UHFFFAOYSA-N
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Description

4-Methylthiazole-5-carboxylic acid is used as a reagent to synthesize thiazolylimidazolidinone compounds that act as Stearoyl-CoA desaturase-1 (SCD1) inhibitors .


Synthesis Analysis

The synthesis of 4-Methylthiazole-5-carboxylic acid involves the use of tetraphosphorus decasulfide in 1,2-dimethoxyethane under an inert atmosphere . The reaction is carried out at 60°C for 8 hours. The product is then filtered to give a white solid .


Molecular Structure Analysis

The empirical formula of 4-Methylthiazole-5-carboxylic acid is C5H5NO2S . Its molecular weight is 143.16 .


Chemical Reactions Analysis

4-Methylthiazole-5-carboxylic acid is used in the synthesis of thiazolylimidazolidinone compounds . It is also involved in the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to give 2-acetyl (arylsulfonyl)amino derivatives .


Physical And Chemical Properties Analysis

4-Methylthiazole-5-carboxylic acid is a white to light yellow crystal powder . It has a melting point of 260°C .

Scientific Research Applications

Antimicrobial Activity

4-Methylthiazole-5-carboxylic acid derivatives have been studied for their potential in combating bacterial infections, especially those caused by antibiotic-resistant strains. Novel compounds synthesized from this acid have shown significant in vitro antimicrobial activity, primarily against Gram-positive bacteria .

Xanthine Oxidase Inhibition

These derivatives are potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of this enzyme is crucial for treating diseases like gout and oxidative tissue damage. The derivatives exhibit mixed-type inhibition behavior, indicating their potential as therapeutic agents .

Metabolic Disease Treatment

Compounds derived from 4-Methylthiazole-5-carboxylic acid have been utilized as inhibitors of stearoyl-CoA desaturase (SCD1), an enzyme implicated in metabolic diseases. These inhibitors are essential for developing treatments for conditions such as obesity and diabetes .

Organic Synthesis

This compound serves as a reagent in synthesizing various organic molecules, including 4-Methyl-5-formylthiazole. Such intermediates are crucial in the synthesis of more complex compounds, including pharmaceuticals like Cefditoren pivoxil .

Mechanism of Action

Target of Action

The primary target of 4-Methylthiazole-5-carboxylic acid is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription, and chromosomal segregation . The compound also acts as a reagent to synthesize thiazolylimidazolidinone compounds that inhibit Stearoyl-CoA desaturase-1 (SCD1) .

Mode of Action

4-Methylthiazole-5-carboxylic acid interacts with DNA topoisomerase II, leading to DNA double-strand breaks . This interaction results in a G2 stop and ultimately, cell death . When used as a reagent, it helps synthesize thiazolylimidazolidinone compounds that inhibit SCD1 .

Biochemical Pathways

The compound affects the biochemical pathway involving DNA topoisomerase II. By causing DNA double-strand breaks, it disrupts the normal functioning of this enzyme, leading to cell death . The synthesized thiazolylimidazolidinone compounds inhibit the activity of SCD1, affecting lipid metabolism .

Result of Action

The interaction of 4-Methylthiazole-5-carboxylic acid with DNA topoisomerase II leads to DNA double-strand breaks, causing cell death . This makes it a potential candidate for anticancer activity. The thiazolylimidazolidinone compounds synthesized using this compound as a reagent inhibit SCD1, which could have implications in treating metabolic diseases .

Action Environment

The action, efficacy, and stability of 4-Methylthiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Moreover, the compound’s action can be affected by the presence of strong oxidizing agents

Safety and Hazards

4-Methylthiazole-5-carboxylic acid may cause skin irritation (H317) according to the safety data sheet . Protective measures such as wearing gloves, eye protection, and face protection are recommended .

Future Directions

There are several potential future directions for research involving 4-Methylthiazole-5-carboxylic acid. For instance, it could be used in the development of new chemotherapeutics with improved pharmacotoxicological profiles . Additionally, it could be used in the synthesis of other compounds with potent antiproliferative and antitopoisomerase II activities .

Relevant Papers

Several papers have been published on 4-Methylthiazole-5-carboxylic acid. For example, a paper titled “Two three-dimensional metal–organic frameworks constructed by thiazole-spaced pyridinecarboxylates exhibiting selective gas sorption or antiferromagnetic coupling” discusses the use of 4-Methylthiazole-5-carboxylic acid in the construction of metal-organic frameworks . Another paper titled “Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole” discusses the preparation of 4-Methylthiazole-5-carboxylic acid .

properties

IUPAC Name

4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWGSEUMABQEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174452
Record name 5-Thiazolecarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiazole-5-carboxylic acid

CAS RN

20485-41-0
Record name 4-Methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20485-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-(4-chloro-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate in diethylamine was heated in the same manner as that of Example 35 and hydrolyzed to give 2-(4-N,N-diethylamino)-3-nitrophenyl)-4-methyl-5-thiazolecarboxylic acid (yield: 56%).
Name
Ethyl 2-(4-chloro-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-methylthiazole-5-carboxylic acid?

A1: The molecular formula of 4-methylthiazole-5-carboxylic acid is C5H5NO2S, and its molecular weight is 143.17 g/mol.

Q2: How can 4-methylthiazole-5-carboxylic acid be structurally characterized?

A2: 4-Methylthiazole-5-carboxylic acid and its derivatives can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS). [, , ] These techniques provide information about the functional groups, connectivity, and molecular weight of the compound, confirming its structure.

Q3: What is the primary mechanism of action of Febuxostat, a prominent derivative of 4-methylthiazole-5-carboxylic acid, and what are its downstream effects?

A3: Febuxostat, also known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, acts as a non-purine selective inhibitor of xanthine oxidase (XO). [] XO is an enzyme involved in the uric acid biosynthesis pathway. By inhibiting XO, Febuxostat reduces the production of uric acid, leading to a decrease in serum uric acid levels. This effect makes Febuxostat a valuable therapeutic agent for treating hyperuricemia and gout. [, ]

Q4: Are there other derivatives of 4-methylthiazole-5-carboxylic acid with notable biological activities?

A4: Yes, beyond Febuxostat, several other derivatives of 4-methylthiazole-5-carboxylic acid have exhibited a broad spectrum of biological activities. These include:

  • Antibacterial and Antifungal Activity: Studies have shown that certain 4-methylthiazole-5-carboxylic acid derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. [, , ] Additionally, some derivatives have displayed promising antifungal activity. [, ]
  • Anti-tubercular Activity: Specific 4-methylthiazole-5-carboxylic acid derivatives, particularly thiazolidinone and azetidinone derivatives, have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv. []
  • Antiplatelet Activity: Derivatives incorporating the 4-methylthiazole-5-carboxylic acid moiety have shown potential as antiplatelet agents, suggesting their possible application in managing thrombotic disorders. []

Q5: What are the potential applications of 4-methylthiazole-5-carboxylic acid derivatives beyond medicinal chemistry?

A5: 4-Methylthiazole-5-carboxylic acid derivatives have shown potential in various fields:

  • Coordination Chemistry: These compounds can act as ligands in the formation of metal-organic frameworks (MOFs). [, ] MOFs are porous materials with potential applications in gas storage, separation, catalysis, and sensing.
  • Dye Chemistry: Certain 4-methylthiazole-5-carboxylic acid derivatives have been investigated for their potential as disperse dyes due to their interesting photophysical properties. []

Q6: What are the common synthetic strategies employed for the preparation of 4-methylthiazole-5-carboxylic acid derivatives?

A6: Researchers have developed various synthetic routes for 4-methylthiazole-5-carboxylic acid derivatives, including:

  • Hantzsch Thiazole Synthesis: This classic method involves the reaction of α-haloketones with thioureas or thioamides. []
  • Multicomponent Reactions: These reactions allow for the efficient synthesis of diverse thiazole derivatives in a single step by combining three or more reactants. []
  • Modifications of Existing Derivatives: Existing 4-methylthiazole-5-carboxylic acid derivatives can be further modified through various chemical reactions, such as esterification, amidation, and alkylation, to introduce desired functional groups and modulate their properties. [, , , , ]

Q7: How do structural modifications of 4-methylthiazole-5-carboxylic acid impact its biological activity, potency, and selectivity?

A7: Structure-Activity Relationship (SAR) studies have been instrumental in understanding how modifications to the 4-methylthiazole-5-carboxylic acid scaffold affect its biological properties. [, , , ]

  • Substituents on the Thiazole Ring: Introducing various substituents at the 2-position of the thiazole ring significantly influences the compound's biological activity. For instance, the presence of an aryl group at the 2-position, particularly one substituted with electron-withdrawing groups, often enhances xanthine oxidase inhibitory activity. [, ]
  • Modifications at the Carboxylic Acid Group: Converting the carboxylic acid group to esters or amides can modulate the compound's physicochemical properties, affecting its solubility, lipophilicity, and overall pharmacological profile. [, ]
  • Introduction of Spacer Groups: Incorporating spacer groups, such as methylene or amine linkers, between the thiazole ring and other aromatic rings can influence the molecule's flexibility and its ability to interact with target proteins, potentially impacting its potency and selectivity. []

Q8: Can you elaborate on the stability and formulation strategies related to 4-methylthiazole-5-carboxylic acid and its derivatives?

A8: 4-Methylthiazole-5-carboxylic acid derivatives can exhibit varying degrees of stability depending on their structure and environmental conditions. Degradation studies have identified potential degradation pathways, such as hydrolysis, oxidation, and dimerization, which can lead to the formation of impurities. [, ] To enhance their stability, solubility, and bioavailability, various formulation strategies have been explored, including:

  • Salt Formation: Forming salts with pharmaceutically acceptable acids or bases can improve the compound's solubility and stability. []
  • Co-crystallization: Co-crystallizing the compound with suitable co-formers can enhance its physicochemical properties, such as solubility and stability. [, ]
  • Drug Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or other drug delivery systems can improve its stability, control its release, and target it to specific tissues. []

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